9-Methoxyacenaphtho[1,2-b]quinoxaline
Description
Properties
Molecular Formula |
C19H12N2O |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
9-methoxyacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C19H12N2O/c1-22-12-8-9-15-16(10-12)21-19-14-7-3-5-11-4-2-6-13(17(11)14)18(19)20-15/h2-10H,1H3 |
InChI Key |
ZJBKWUKDIUSUAN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Methoxyacenaphtho 1,2 B Quinoxaline and Analogues
Classical Condensation Reactions in Quinoxaline (B1680401) Synthesis
The foundational method for creating the acenaphtho[1,2-b]quinoxaline (B1266190) core involves a direct cyclocondensation reaction. This approach is widely utilized due to its reliability and the ready availability of starting materials.
Aryl 1,2-Diamine and 1,2-Dicarbonyl Compound Cyclocondensation Approaches
The most common and direct route to acenaphtho[1,2-b]quinoxaline and its derivatives is the condensation of an o-phenylenediamine (B120857) with acenaphthenequinone (B41937), which is a 1,2-dicarbonyl compound. nih.govnih.gov For the specific synthesis of 9-Methoxyacenaphtho[1,2-b]quinoxaline, this involves the reaction between 4-methoxy-1,2-phenylenediamine and acenaphthenequinone. This reaction forms the central pyrazine (B50134) ring, fusing the acenaphthene (B1664957) and benzene (B151609) moieties.
This classical method is effective for producing a wide array of substituted quinoxalines by simply varying the substitution pattern on the o-phenylenediamine precursor. nih.gov The reaction is generally straightforward, leading to the desired heterocyclic system in a single synthetic step.
Solvent-Dependent and Catalyst-Free Reaction Conditions
Historically, the condensation to form quinoxalines was often performed at high temperatures in solvents like ethanol (B145695) or acetic acid. nih.gov However, these conditions can sometimes lead to longer reaction times and may require the use of potentially toxic organic solvents. nih.gov
Significant progress has been made in developing more environmentally friendly, catalyst-free procedures. Research has shown that these reactions can be carried out under milder conditions, often at room temperature, and sometimes without any catalyst at all. The choice of solvent can play a critical role. For instance, reactions performed in a mixture of ethanol and water can proceed efficiently at room temperature. sid.ir The use of green solvents like water or polyethylene (B3416737) glycol (PEG) has also been explored to create more sustainable synthetic protocols. ijirt.orgresearchgate.net In some cases, reactions can be run under solvent-free conditions, which further enhances the green credentials of the synthesis by minimizing waste. nih.gov
Advanced Synthetic Strategies for Substituted Acenaphtho[1,2-b]quinoxaline Derivatives
To improve efficiency, yield, and environmental safety, a variety of advanced synthetic strategies have been developed. These methods often employ catalysts to accelerate the reaction or enable it to proceed under milder conditions.
Catalytic Approaches (e.g., Lewis Acid Catalysis, Surfactant-Mediated Reactions, Green Chemistry Protocols)
A range of catalysts has been successfully employed to facilitate the synthesis of acenaphtho[1,2-b]quinoxaline derivatives, often leading to higher yields and shorter reaction times. sapub.org These catalytic systems are central to modern green chemistry protocols. ijirt.org
Lewis Acid and Solid Acid Catalysis: Various Lewis acids and solid acid catalysts have proven effective. For example, ammonium (B1175870) heptamolybdate tetrahydrate has been used to catalyze the condensation in an ethanol/water medium at room temperature, offering excellent yields and the advantage of catalyst recyclability. sid.irresearchgate.net Other notable catalysts include alumina-supported heteropolyoxometalates, cellulose (B213188) sulfuric acid, and various metal nanoparticles, which often allow the reaction to proceed under mild or even solvent-free conditions. researchgate.netnih.govnih.gov
| Catalyst | Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| Ammonium Heptamolybdate Tetrahydrate | EtOH/H₂O | Room Temp. | High yields, mild conditions, reusable catalyst | sid.irresearchgate.net |
| Alumina-Supported Heteropolyoxometalates | Toluene (B28343) | Room Temp. | High yields, heterogeneous catalyst | nih.gov |
| Cellulose Sulfuric Acid | H₂O or EtOH | Room Temp. | Biodegradable, inexpensive, recyclable catalyst | researchgate.net |
| Silica Nanoparticles | Solvent-free | Room Temp. | Short reaction times, high yields | nih.gov |
Green Chemistry Protocols: The development of green synthetic routes is a major focus. This includes the use of water as a solvent, biodegradable catalysts like cellulose sulfuric acid, and energy-efficient methods such as microwave or ultrasound-assisted synthesis. ijirt.orgresearchgate.net These protocols aim to reduce environmental impact by minimizing hazardous waste and energy consumption. ijirt.org
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient strategy for building molecular complexity. researchgate.netmdpi.com While the classical synthesis of acenaphtho[1,2-b]quinoxaline is a two-component reaction, MCRs have been developed for the synthesis of related, highly substituted quinoxaline structures. iau.ir For instance, a one-pot reaction involving acenaphthylene-1,2-dione, 3,4-diaminobenzenethiol, and various alkyl bromides has been used to produce 9-(alkylthio)acenaphtho[1,2-b]quinoxaline derivatives. iau.ir Such approaches are valued for their operational simplicity, high atom economy, and ability to generate diverse molecular scaffolds efficiently. mdpi.com
Suzuki Coupling Reaction for Aryl-Substituted Analogues
The Suzuki coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling method used to form carbon-carbon bonds. nih.gov This reaction is particularly useful for introducing aryl substituents onto a pre-existing heterocyclic core. In the context of acenaphtho[1,2-b]quinoxaline analogues, the Suzuki reaction has been employed to synthesize 9-aryl-substituted derivatives. rsc.org
This post-functionalization strategy typically involves the coupling of a halogenated acenaphtho[1,2-b]quinoxaline (e.g., 9-bromoacenaphtho[1,2-b]quinoxaline) with an arylboronic acid. This method allows for the extension of the π-conjugated system, which can be used to tune the electronic and photophysical properties of the molecule. rsc.org The synthesis of these aryl-substituted analogues is significant for applications in materials science and medicinal chemistry. rsc.orgrsc.org
Regioselective Synthesis of Novel Acenaphtho[1,2-b]quinoxaline Systems
The regioselective synthesis of acenaphtho[1,2-b]quinoxaline systems is crucial for controlling the position of substituents on the quinoxaline ring, which in turn influences the compound's properties. A common and effective method for achieving this is through the condensation of a substituted o-phenylenediamine with acenaphthylene-1,2-dione. The final substitution pattern on the resulting acenaphtho[1,2-b]quinoxaline is dictated by the substitution on the starting diamine.
For instance, a one-pot synthesis for 9-(alkylthio)acenaphtho[1,2-b]quinoxaline derivatives has been reported, which proceeds via the condensation of acenaphthylene-1,2-dione with 3,4-diaminobenzenethiol, followed by alkylation. iau.ir This method provides excellent yields and short reaction times. iau.ir A similar strategy can be envisioned for the synthesis of this compound by utilizing 4-methoxy-1,2-phenylenediamine as the starting diamine.
Furthermore, research into mixed-emission regioisomers of acenaphtho[1,2-b]quinoxaline highlights the possibility of generating different isomers by carefully selecting the precursors. By reacting 5-bromoacenaphthylene-1,2-dione with 5-bromo-1,2-diaminobenzene, a mixture of regioisomers is obtained, which can then be functionalized. researchgate.net This approach underscores the importance of the starting materials in directing the regioselectivity of the final product.
A direct, though not explicitly regioselective in a comparative sense, synthesis of this compound has been achieved by reacting 4-methoxy-2-nitroaniline (B140478) with acenaphthenequinone, yielding the final product in 91% yield.
Synthetic Route Optimization and Efficiency Analysis
Microwave Irradiation and Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is another green chemistry technique that has been successfully applied to the synthesis of quinoxaline derivatives. This method also offers the advantages of shorter reaction times and high yields.
A comparative study on the synthesis of novel 2-quinoxalinone-3-hydrazone derivatives demonstrated that microwave irradiation consistently outperformed conventional heating in terms of both reaction time and yield. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Quinoxaline Derivatives
| Compound | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| 2,3-diphenyl quinoxaline | 15 hours, 45% | 8 minutes, 92% | sphinxsai.com |
| Quinoxalin-2(1H)-one-3-hydrazone derivative (2a) | 3 hours, 75% | 2.5 minutes, 92% | researchgate.net |
| Quinoxalin-2(1H)-one-3-hydrazone derivative (3a) | 3 hours, 78% | 3 minutes, 94% | researchgate.net |
This table is generated based on data from the synthesis of related quinoxaline derivatives and is illustrative of the potential efficiency gains for the synthesis of this compound.
Microdroplet Reaction Platforms for Enhanced Reaction Speed and Yield
Microdroplet reaction platforms represent a cutting-edge technology for accelerating chemical reactions by orders of magnitude. nih.gov Reactions conducted in microdroplets benefit from enhanced surface-to-volume ratios and faster diffusion rates. nih.govnih.gov The synthesis of quinoxaline derivatives, including 1H-indeno[1,2-b]quinoxaline, has been shown to be exceptionally rapid in microdroplets, with reactions completing in milliseconds and achieving conversion rates of up to 90% without the need for a catalyst. researchgate.netfrontiersin.org
In a study comparing bulk solution and microdroplet synthesis of various quinoxalines, the microdroplet approach consistently demonstrated superior yields in a fraction of the time. researchgate.net For example, the synthesis of 1H-indeno[1,2-b]quinoxaline from benzene-1,2-diamine and 1,2-indanedione showed a significantly higher yield in microdroplets compared to the bulk phase reaction over 10 minutes. researchgate.net This technology holds immense promise for the rapid and efficient synthesis of this compound and its analogues. nih.gov
Table 2: Comparison of Bulk vs. Microdroplet Synthesis for Quinoxaline Derivatives
| Reactants | Yield in Bulk Solution (10 min) | Yield in Microdroplets | Reference |
| Benzene-1,2-diamine + 1,2-Indanedione | Lower Yield | Higher Yield | researchgate.net |
| 2,3-Diaminotoluene + 1,2-Indanedione | 13.05% | 70.23% | researchgate.net |
This table is based on data for the synthesis of related quinoxaline derivatives and illustrates the potential for microdroplet platforms to dramatically improve the synthesis of this compound.
Derivatization Strategies for this compound Analogues
The derivatization of the this compound core is a key strategy for tuning its chemical and physical properties for specific applications. Various functional groups can be introduced to create a library of analogues with tailored characteristics.
One approach involves the introduction of flexible amine chains. A patented method describes the synthesis of acenaphtho[1,2-b]quinoxaline derivatives with such side chains, starting from acenaphthoquinone. google.com This is achieved through a series of steps including bromination, cyclization, and finally the introduction of the flexible amine chains. google.com This strategy could be adapted to the 9-methoxy-substituted scaffold to enhance properties like solubility or to introduce specific binding sites.
Another powerful derivatization strategy is the creation of copolymers. For example, a novel class of low band gap copolymers has been synthesized using an acenaphtho[1,2-b]quinoxaline core as the acceptor moiety and oligothiophene derivatives as the donor moieties. rsc.org This approach is particularly relevant for applications in organic electronics, such as organic thin-film transistors. The methoxy (B1213986) group on the 9-position of the acenaphtho[1,2-b]quinoxaline core can influence the electronic properties of the resulting copolymer.
Further functionalization can be achieved through various organic reactions. For example, the synthesis of highly functionalized polycyclic quinoxaline derivatives has been demonstrated using visible-light photoredox catalysis, which allows for the introduction of a wide range of functional groups. nih.gov This method could be applied to a pre-existing this compound to create a diverse set of derivatives.
Computational and Theoretical Investigations of 9 Methoxyacenaphtho 1,2 B Quinoxaline Electronic and Molecular Structures
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the optimized geometry and electronic properties of organic compounds. For the acenaphtho[1,2-b]quinoxaline (B1266190) (ACQ) framework, DFT calculations have been employed to understand its structural and electronic nature.
In a study on carbazole-substituted ACQ derivatives, specifically with the carbazole (B46965) unit at the 9-position (a regioisomer of the title compound), geometric optimization was performed using the r2SCAN-3c composite method. acs.org The calculations revealed that the ACQ core maintains a flat, planar structure. acs.org For the parent acenaphtho[1,2-b]quinoxaline, DFT calculations have also been performed at the B3LYP/6-311G(d,p) basis set level to correlate theoretical findings with experimental results. researchgate.net These studies underscore the utility of DFT in establishing the fundamental geometric and electronic parameters of this class of molecules.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic excitations. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and electronic behavior.
For derivatives of acenaphtho[1,2-b]quinoxaline, FMO analysis has provided significant insights. In a computational study of a 9-(3,6-di-tert-butyl-carbazole) substituted ACQ derivative, the HOMO and LUMO energy levels were calculated to be -4.96 eV and -3.04 eV, respectively. acs.org This results in a HOMO-LUMO energy gap of 1.92 eV. The introduction of different substituents on the ACQ core is known to modulate these energy levels. For instance, the addition of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energies, thereby tuning the energy gap and influencing the molecule's optical and electronic properties. The methoxy (B1213986) group (-OCH3) is a well-known electron-donating group, and its presence at the 9-position of the acenaphtho[1,2-b]quinoxaline core is expected to raise the HOMO energy level, likely leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a 9-Substituted Acenaphtho[1,2-b]quinoxaline Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -4.96 acs.org |
| LUMO | -3.04 acs.org |
| HOMO-LUMO Gap | 1.92 |
Data is for 9-(3,6-di-tert-butyl-carbazole)acenaphtho[1,2-b]quinoxaline.
Molecular Electrostatic Potential (MEP) and Total Electron Density (TED) maps are valuable tools for visualizing the charge distribution and reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red, or negative potential, regions are typically associated with electrophilic attack, while blue, or positive potential, regions are susceptible to nucleophilic attack.
While specific MEP and TED maps for 9-Methoxyacenaphtho[1,2-b]quinoxaline are not available in the reviewed literature, the general features can be inferred from its structure. The quinoxaline (B1680401) nitrogen atoms are expected to be regions of high negative electrostatic potential due to the lone pairs of electrons, making them potential sites for hydrogen bonding and protonation. acs.org The methoxy group's oxygen atom at the 9-position would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. The total electron density would be highest around the atoms and along the bonds, reflecting the covalent framework of the molecule. In studies of related ACQ derivatives, difference density maps have been used to visualize the change in electron density upon electronic excitation, highlighting the charge-transfer character of certain transitions. acs.org
Molecular Dynamics Simulations to Elucidate Molecular Interactions and Conformational Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational stability of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules.
Currently, there are no specific molecular dynamics simulation studies available in the scientific literature for this compound or its direct derivatives. However, MD simulations would be a valuable tool to investigate the conformational flexibility of the methoxy group relative to the rigid acenaphtho[1,2-b]quinoxaline plane. Furthermore, simulations in different solvents could elucidate the nature and dynamics of solvent-solute interactions, complementing the findings from solvent effect studies on electronic spectra.
Quantum Chemical Analysis of Spectroscopic Parameters (e.g., UV-Vis Absorption and Emission)
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting spectroscopic parameters like UV-Vis absorption and emission spectra.
For derivatives of the acenaphtho[1,2-b]quinoxaline core, TD-DFT calculations have been performed to characterize their excited states. acs.org In a study on carbazole-substituted ACQ, the calculations were carried out for 15 singlet and 15 triplet excited states to correlate with the experimental absorption spectra. acs.org The results showed that the lowest singlet excited state (S1) possesses charge-transfer characteristics. acs.org The vertical S1-T1 (singlet-triplet) energy gap was calculated to be +0.30 eV for both a 9-substituted and a 10-substituted derivative, which is a key parameter in understanding their photophysical properties, including potential for thermally activated delayed fluorescence (TADF). acs.org The theoretical calculations of absorption spectra, with an appropriate broadening parameter, have shown good agreement with experimental spectra obtained in solvents like toluene (B28343). acs.org
Solvent Effects on Electronic and Thermodynamic Parameters
The surrounding solvent can significantly influence the electronic and thermodynamic properties of a molecule. These effects, known as solvatochromism, can be observed as shifts in the absorption and emission spectra.
Experimental studies on the parent acenaphtho[1,2-b]quinoxaline have demonstrated the influence of solvent on its electronic absorption spectra, with measurements conducted in solvents such as methanol (B129727), ether, and chloroform. researchgate.net For donor-acceptor type molecules based on the ACQ core, a significant bathochromic (red) shift in emission is observed with increasing solvent polarity. acs.org For example, the emission of a carbazole-substituted ACQ shifts from a locally excited state in toluene to a charge-transfer state in more polar solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). acs.org This indicates an increase in the degree of charge transfer in the excited state as the solvent polarity increases. acs.org Theoretical studies on related quinoxaline derivatives have also highlighted the role of hydrogen bonding with protic solvents like methanol in altering the energies of ππ* and nπ* states, which in turn affects the photophysical pathways. acs.org Given the presence of the polar methoxy group and nitrogen heteroatoms, this compound is expected to exhibit noticeable solvatochromic effects.
Table 2: Observed Emission Characteristics of a Substituted Acenaphtho[1,2-b]quinoxaline in Different Solvents
| Solvent | Polarity | Emission Nature |
| Toluene | Low | Locally Excited State (¹LE) acs.org |
| Dichloromethane (DCM) | Medium | Charge-Transfer State (¹CT) acs.org |
| Tetrahydrofuran (THF) | Medium | Charge-Transfer State (¹CT) acs.org |
Data is for a carbazole-substituted acenaphtho[1,2-b]quinoxaline derivative.
Theoretical Mechanistic Studies of Reaction Pathways (e.g., Molecular Electron Density Theory (MEDT))
Theoretical mechanistic studies are crucial for understanding the step-by-step process of chemical reactions, including the identification of transition states and intermediates. Molecular Electron Density Theory (MEDT) is one such framework that analyzes the changes in electron density to explain the feasibility and selectivity of a reaction.
While specific MEDT studies on reaction pathways involving this compound are not found in the current literature, theoretical investigations into the reactivity of quinoxaline derivatives are present. For instance, studies have explored the proton-coupled electron transfer (PCET) processes in quinoxaline derivatives in methanol, which are relevant for understanding their photochemical reactivity and potential for hydrogen generation. acs.org The presence of multiple nitrogen atoms in the quinoxaline core provides sites for such reactions. acs.org A detailed theoretical study of reaction mechanisms, such as electrophilic substitution or cycloaddition reactions involving this compound, would provide valuable predictions about its chemical behavior and guide synthetic efforts.
Applications of Acenaphtho 1,2 B Quinoxaline Systems in Materials Science and Biomedical Imaging
Development as Dyes and Chromophores
Acenaphtho[1,2-b]quinoxaline (B1266190) and its derivatives are notable for their chromophoric and fluorescent properties. The introduction of various aryl groups to the core acenaphthoquinoxaline moiety can enhance its fluorescence properties by extending π-conjugation. These compounds are recognized as blue or green fluorophores, with their electron affinity influenced by the fused pyrazine (B50134) rings. The substitution on the quinoxaline (B1680401) ring system can lead to a significant shift in the fluorescence spectra, enabling the achievement of red-green-blue (RGB) fluorescent emissions with a series of these compounds.
The optical properties of copolymers based on an acenaphtho[1,2-b]quinoxaline core have been characterized using ultraviolet-visible (UV-Vis) spectroscopy. For instance, two regioisomers of a donor-acceptor-donor (D-A-D) structure with an acenaphthenequinone (B41937) (ACQ) core showed distinct emission properties based on the substitution position of the carbazole (B46965) donor. These differences highlight the critical role of substituent placement in designing the photophysical characteristics of these dyes.
| Compound/System | Maximum Absorption (nm) | Emission Properties | Reference |
| ANQ-A-M & ANQ-H-M | 420 | Fluorescence around 650 nm, varies with solvent | |
| 9-Arylacenaphtho[1,2-b]quinoxalines | - | Enhanced fluorescence with extended π-conjugation | |
| Acenaphtho[1,2-b]quinoxaline Copolymers | - | Band gap in the range of 1.8–2.0 eV | |
| F1 (3,9-substituted) & F3 (3,10-substituted) | - | Mixed emission behavior, distinct between isomers | |
| Acenaphtho[1,2-b]quinoxaline derivatives | - | Blue or green fluorophores, potential for RGB emission |
Utility in Electroluminescent Materials and Organic Semiconductors
The unique electronic properties of acenaphtho[1,2-b]quinoxaline systems make them valuable in the field of organic electronics. They have been utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and as efficient electroluminescent materials. The fusion of benzene (B151609) and pyrazine rings in the quinoxaline structure is a key feature in these applications.
Researchers have synthesized low band gap copolymers using an acenaphtho[1,2-b]quinoxaline core as the acceptor moiety and oligothiophene derivatives as the donor. These materials exhibited band gaps between 1.8 and 2.0 eV, a desirable range for organic thin-film transistor applications. Furthermore, the development of materials exhibiting thermally activated delayed fluorescence (TADF) for OLEDs has seen the use of acenaphtho[1,2-b]quinoxaline derivatives. Two regioisomers differing only in the carbazole substitution position demonstrated significantly different OLED device performances, with external quantum efficiencies (EQE) of 7.4% and 12.6%, respectively. This underscores the profound impact of molecular structure on the charge-transfer characteristics and efficiency of electroluminescent devices.
| Material | Application | Key Finding | Reference |
| Acenaphtho[1,2-b]quinoxaline-oligothiophene copolymers | Organic Thin-Film Transistors | Low band gap (1.8–2.0 eV) | |
| F3 (3,10-disubstituted acenaphthoquinoxaline) | OLEDs (TADF emitter) | Highest EQE of 12.6% | |
| F1 (3,9-disubstituted acenaphthoquinoxaline) | OLEDs (TADF emitter) | Lower EQE of 7.4% |
Role in Cellular Imaging and Diagnostics
The inherent fluorescence of the acenaphtho[1,2-b]quinoxaline scaffold has been leveraged for applications in biomedical imaging. Specifically, derivatives have been developed as agents for cellular imaging.
A notable application involves the integration of two-photon fluorescent acenaphtho[1,2-b]quinoxaline (ANQ) with other molecular moieties to create vectors for gene delivery and bioimaging. These compounds displayed a maximum absorption at 420 nm and fluorescence around 650 nm. Single and two-photon fluorescence imaging has been successfully used to demonstrate the cellular uptake and lysosomal escape of these vectors during gene transfection. This capability for real-time bioimaging makes these compounds promising for further development in biomedical research. The development of 9-arylacenaphtho[1,2-b]quinoxaline analogues aims to combine therapeutic action with the ability to image cancer cells.
| Compound System | Imaging Application | Mechanism/Key Feature | Reference |
| ANQ-A-M | Gene delivery tracing | Two-photon fluorescence imaging, cellular uptake tracking | |
| 9-Arylacenaphtho[1,2-b]quinoxalines | Cancer cell imaging | Fluorescence properties for imaging combined with therapeutic potential |
Future Directions and Perspectives in 9 Methoxyacenaphtho 1,2 B Quinoxaline Research
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of quinoxaline (B1680401) derivatives has traditionally involved the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines. ijirt.org However, future research will increasingly pivot towards the development of novel, more efficient, and environmentally benign synthetic routes for 9-Methoxyacenaphtho[1,2-b]quinoxaline.
A primary focus will be the adoption of green chemistry principles to minimize the environmental footprint of synthesis. ijirt.orgbenthamdirect.com This involves the use of green solvents like water or ethanol (B145695), the development of reusable catalysts such as nanocatalysts, and the application of energy-efficient techniques like microwave and ultrasonic irradiation. ijirt.orgbenthamdirect.comrsc.org For instance, methods using recyclable alumina-supported heteropolyoxometalates have shown high yields for quinoxaline derivatives at room temperature. nih.gov The use of waste orange peel extract to create copper oxide nanoparticles as a renewable catalyst is another innovative green approach that has been successfully applied to quinoxaline synthesis. nih.gov
Future synthetic strategies for this compound will likely explore one-pot, multi-component reactions (MCRs) to improve efficiency and reduce waste. iau.ir The development of catalyst-free and solvent-free methods, potentially under microwave irradiation, also represents a significant area for future exploration. nih.gov
Table 1: Comparison of Conventional and Green Synthetic Approaches for Quinoxaline Derivatives
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvents | Often hazardous (e.g., dichloromethane (B109758), acetonitrile) ijirt.org | Benign solvents (e.g., water, ethanol) or solvent-free conditions benthamdirect.comrsc.org |
| Catalysts | Strong acids or bases, often not recyclable nih.gov | Reusable nanocatalysts, biocatalysts, phase-transfer catalysts benthamdirect.comrsc.org |
| Energy | High energy consumption, prolonged reaction times ijirt.org | Energy-efficient methods (e.g., microwave, ultrasound) benthamdirect.com |
| Waste | Significant waste generation ijirt.org | High atom economy, reduced by-products ijirt.org |
| Efficiency | Can have high yields but with environmental cost ijirt.org | Often high yields with simpler work-up and recyclability nih.gov |
Advanced Computational Modeling for Predictive Research
Computational chemistry is set to become an indispensable tool in the study of this compound. Density Functional Theory (DFT) and other quantum chemical calculations can provide deep insights into the molecule's electronic structure, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP). researchgate.netnih.gov These computational studies are crucial for predicting the reactivity, stability, and potential interaction sites of the molecule. nih.gov
Molecular docking and molecular dynamics (MD) simulations will be instrumental in predicting the binding affinity and interaction of this compound with various biological targets, such as proteins and nucleic acids. nih.gov This predictive power can guide the synthesis of derivatives with enhanced biological activity, for example, as enzyme inhibitors or DNA intercalating agents. researchgate.net For instance, computational studies have been used to evaluate acenaphthoquinone derivatives as potential dual inhibitors of HSP90 and Topo II in cancer therapy. researchgate.net
In materials science, computational modeling can predict the photophysical and electrochemical properties of this compound and its polymers, aiding in the design of novel materials for organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). rsc.orgrsc.orgacs.org
Deepening Mechanistic Understanding of Biological Activities
Building on the known anticancer properties of the acenaphtho[1,2-b]quinoxaline (B1266190) scaffold, a key future direction will be to elucidate the specific mechanisms of action for the 9-methoxy derivative. iau.irgoogle.com Research has shown that derivatives can induce apoptosis in cancer cells and exhibit selective cytotoxicity against malignant cell lines. nih.gov Future studies will need to pinpoint the precise cellular pathways affected by this compound.
This will involve a combination of in vitro and in vivo studies, including cell cycle analysis, apoptosis assays, and investigation of its effects on key signaling proteins. nih.govnih.gov For example, studies on related indeno[1,2-b]quinoxaline derivatives have shown they can induce S-phase cell cycle arrest and modulate the expression of proteins like Bcl-2, Bax, and caspases. nih.gov Identifying the specific molecular targets, which could include topoisomerases or protein kinases, will be a critical step. nih.govnih.gov
Furthermore, the potential of this compound as a non-viral gene vector is an exciting avenue. Research on related structures has demonstrated their ability to deliver DNA and siRNA, with properties like two-photon fluorescence for bioimaging. nih.gov
Development of Structure-Based Design Principles for Targeted Applications
A systematic exploration of the structure-activity relationships (SAR) for this compound and its analogues will be crucial for rational drug design and materials development. mdpi.com By synthesizing a library of derivatives with modifications at various positions of the quinoxaline ring system and the acenaphtho moiety, researchers can map how these changes influence biological activity or material properties. mdpi.com
For therapeutic applications, SAR studies will focus on optimizing potency, selectivity, and pharmacokinetic properties. For example, the introduction of flexible amine side chains has been shown to enhance the anti-tumor activity of acenaphtho[1,2-b]quinoxaline derivatives. google.com The position of substituents on the quinoxaline ring can also significantly impact activity. mdpi.com
In materials science, structure-based design will aim to tune the electronic and optical properties. The introduction of different functional groups can alter the band gap, charge mobility, and fluorescence characteristics of these materials, tailoring them for specific applications in electronics and photonics. rsc.orgrsc.orgacs.org
Table 2: Potential Structure-Activity Relationship (SAR) Insights for this compound Derivatives
| Modification Site | Potential Impact on Biological Activity | Potential Impact on Material Properties |
| Quinoxaline Ring | Alteration of electron density can affect binding to biological targets. Introduction of electron-donating or withdrawing groups can modulate anticancer activity. mdpi.com | Tuning of HOMO/LUMO energy levels, affecting the electronic and optical properties for OLEDs and OTFTs. rsc.orgacs.org |
| Acenaphtho Moiety | Substitutions can influence planarity and intercalation with DNA. iau.ir | Modification of π-conjugation and solid-state packing, impacting charge transport characteristics. rsc.org |
| Methoxy (B1213986) Group | Can influence solubility, metabolic stability, and hydrogen bonding interactions with target proteins. | Can affect solubility in organic solvents for solution-based processing of thin films. rsc.org |
| Side Chains | Introduction of flexible or charged side chains can enhance water solubility and cellular uptake. google.comnih.gov | Can be used to control intermolecular interactions and self-assembly in the solid state. |
Integration with Emerging Technologies in Drug Discovery and Materials Science
The future of this compound research will be closely intertwined with emerging technologies. In drug discovery, high-throughput screening (HTS) technologies will enable the rapid evaluation of large libraries of its derivatives against a wide array of biological targets. The use of advanced bioimaging techniques, potentially leveraging the intrinsic fluorescence of these compounds, will allow for real-time tracking of their distribution and target engagement within cells and organisms. nih.gov
In materials science, the integration of this compound with nanotechnology could lead to the development of novel hybrid materials with unique properties. For example, its incorporation into polymer matrices or onto nanoparticle surfaces could create advanced sensors, catalysts, or electronic devices. The development of donor-acceptor copolymers based on the acenaphtho[1,2-b]quinoxaline core has already shown promise for applications in organic electronics. rsc.orgrsc.org
The synergy between computational modeling, automated synthesis, and advanced characterization techniques will accelerate the discovery-to-application pipeline for this compound, unlocking its full potential in both medicine and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
